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5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14567853
CAS No.: 61772-94-9
M. Wt: 167.29 g/mol
InChI Key: FZGBJWVCNYPHSQ-UHFFFAOYSA-N
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Description

Overview of Pyrrole (B145914) and Dihydro-2H-Pyrrole Heterocycles in Organic Chemistry

Pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. Its aromaticity, arising from the delocalization of the nitrogen lone pair electrons within the ring, confers significant stability. This aromatic system is a core component of many vital biological molecules.

In contrast, dihydro-2H-pyrroles, also known as pyrrolines, are non-aromatic, partially saturated analogues of pyrrole. researchgate.net There are three structural isomers of pyrroline (B1223166), with 3,4-dihydro-2H-pyrroles (historically referred to as 1-pyrrolines) being characterized by an endocyclic imine functional group. researchgate.net This imine moiety is the key to their chemical reactivity, distinguishing them from their fully aromatic pyrrole counterparts.

Chemical Significance of Partially Saturated Pyrrole Scaffolds in Synthetic Chemistry

The significance of partially saturated pyrrole scaffolds, particularly the dihydro-2H-pyrrole ring system, is well-established in synthetic chemistry. nih.gov These structures serve as versatile intermediates for the synthesis of a wide array of more complex nitrogen-containing compounds, including alkaloids and pharmaceutical agents. researchgate.net The imine functionality within the 3,4-dihydro-2H-pyrrole ring is susceptible to nucleophilic attack and can participate in various cycloaddition and rearrangement reactions, making it a valuable handle for molecular elaboration. rsc.org The development of synthetic methods to create substituted 3,4-dihydro-2H-pyrroles is an active area of research, often involving multicomponent reactions that allow for the flexible introduction of diverse substitution patterns. nih.gov

Contextualization of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole within the Dihydro-2H-Pyrrole Class

This compound is a specific example of a disubstituted 3,4-dihydro-2H-pyrrole. Its identity is defined by the C11H21N molecular formula and its unique arrangement of alkyl substituents on the heterocyclic core. nih.gov

Table 1: General Properties of this compound
PropertyValue
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
CAS Number61772-94-9
Canonical SMILESCCCCCC1CCC(=N1)CC
InChI KeyFZGBJWVCNYPHSQ-UHFFFAOYSA-N
Data sourced from PubChem. nih.gov

The structural uniqueness of this compound arises from the specific placement of two different alkyl groups at the 2- and 5-positions, which flank the endocyclic imine bond.

Asymmetry: The presence of a pentyl group at one alpha-carbon (C2) and an ethyl group at the other (C5) renders the molecule asymmetric, which could be significant in stereoselective synthesis.

Steric and Electronic Effects: The pentyl group, being larger than the ethyl group, will exert a greater steric influence on the reactivity of the adjacent imine carbon. Both alkyl groups are electron-donating, which influences the nucleophilicity and basicity of the imine nitrogen.

Lipophilicity: The two alkyl chains, particularly the pentyl group, significantly increase the lipophilicity (oil-solubility) of the molecule compared to the unsubstituted parent ring. This property is crucial in contexts such as medicinal chemistry, as it can affect how a molecule interacts with biological membranes.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for investigating such a compound can be inferred from the broader importance of its chemical class. Research into specifically substituted dihydro-2H-pyrroles is often driven by several factors:

Synthetic Utility: As a functionalized heterocycle, it can serve as a key intermediate in the total synthesis of more complex natural products or designed molecules. The specific alkyl pattern provides a pre-defined carbon skeleton for further elaboration. acs.org

Exploration of Biological Activity: Substituted pyrrolines are known to be present in many bioactive compounds. researchgate.net The investigation of novel substitution patterns like the 2-pentyl-5-ethyl arrangement is a common strategy in drug discovery programs to explore new chemical space and identify potential therapeutic agents. nih.govresearchgate.net Researchers often synthesize libraries of related compounds with varying alkyl groups to study structure-activity relationships. researchgate.net

Material Science Applications: Pyrrole-based structures are fundamental to the development of polymers and functional materials. While less common for simple alkyl-substituted pyrrolines, their reactivity could be exploited for incorporation into larger macromolecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B14567853 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole CAS No. 61772-94-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61772-94-9

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

5-ethyl-2-pentyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H21N/c1-3-5-6-7-11-9-8-10(4-2)12-11/h11H,3-9H2,1-2H3

InChI Key

FZGBJWVCNYPHSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=N1)CC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Toward 5 Ethyl 2 Pentyl 3,4 Dihydro 2h Pyrrole and Analogs

General Synthetic Routes for 3,4-Dihydro-2H-Pyrrole Ring Systems

The construction of the 3,4-dihydro-2H-pyrrole scaffold can be achieved through a variety of synthetic strategies. These methods offer flexibility in introducing diverse substitution patterns, which is crucial for the synthesis of specifically substituted analogs like 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole.

Reduction Strategies from Appropriately Substituted Pyrroles

One potential approach to synthesize this compound is through the partial reduction of a corresponding 5-ethyl-2-pentylpyrrole precursor. While the direct reduction of this specific pyrrole (B145914) is not extensively documented, general methods for pyrrole reduction can be applied. Catalytic hydrogenation is a common method for the reduction of pyrroles to pyrrolidines, and by carefully selecting the catalyst and reaction conditions, it is possible to achieve partial reduction to the desired 3,4-dihydro-2H-pyrrole.

For instance, the hydrogenation of nitro ketones has been reported to yield 3,4-dihydro-2H-pyrroles. This process involves a hydrogenation and subsequent cyclization mechanism. nih.govnih.gov A highly active and selective nickel catalyst, such as Ni/SiO2, has been shown to be effective for this transformation. nih.gov The reaction tolerates various functional groups, making it a versatile method for the synthesis of substituted 3,4-dihydro-2H-pyrroles. nih.gov

Table 1: Examples of Catalytic Hydrogenation for the Synthesis of 3,4-Dihydro-2H-Pyrroles

CatalystSubstrateProductYield (%)Reference
Ni/SiO24-Nitro-1,3-diphenylbutan-1-one3,5-Diphenyl-3,4-dihydro-2H-pyrrole96 nih.gov
Rh/C2-Phenylpyrrole2-Phenyl-1-pyrroline-General Method
Pd/C2,5-Dimethylpyrrole2,5-Dimethyl-1-pyrroline-General Method

Data for specific yields of 2-phenyl-1-pyrroline and 2,5-dimethyl-1-pyrroline via this method requires further specific literature investigation.

Cyclization Reactions Involving Amino Acids or Amines with Alkylating Agents

The cyclization of bifunctional compounds, such as aminoaldehydes and aminoketones, is a widely employed method for the synthesis of 3,4-dihydro-2H-pyrrole derivatives. nih.gov A direct route to substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid involves the cyclization of 2-amino-5-oxonitriles. nih.gov This approach can be adapted for the synthesis of analogs of the target compound.

For example, starting from L-proline, which has a pyrrolidine (B122466) ring, modifications can be made to introduce the desired substituents and the double bond. The metabolic cycle of L-proline, a key intermediate in its biosynthesis and degradation, is 3,4-dihydro-2H-pyrrole-2-carboxylic acid, highlighting the biological relevance of this scaffold. nih.gov

Synthesis via (E)-O-Methylsulfonyloximes and SN2-Type Substitution on sp² Nitrogen

While not a widely common method, the synthesis of 1-pyrrolines through reactions involving oxime precursors has been reported. For instance, the cyclization of oxime esters can lead to the formation of the 3,4-dihydro-2H-pyrrole ring. nih.gov This methodology could potentially be applied to synthesize the target compound by designing a suitable (E)-O-methylsulfonyloxime precursor that incorporates the ethyl and pentyl side chains. The key step would involve an intramolecular SN2-type substitution on the sp² nitrogen of the oxime.

Michael Addition of Aminoacetonitrile (B1212223) to Enones Followed by Acid-Catalyzed Cyclization

A highly effective and versatile method for the synthesis of 3,4-dihydro-2H-pyrroles involves the Michael addition of aminoacetonitrile to α,β-unsaturated ketones (enones), followed by an acid-catalyzed cyclization. nih.govnih.govresearchgate.net This two-step process allows for the construction of the pyrroline (B1223166) ring with a variety of substituents at the 2- and 4-positions. researchgate.net

The initial Michael addition of the anion of a protected aminoacetonitrile, such as [(diphenylmethylene)amino]acetonitrile, to an appropriate enone yields a γ-aminonitrile intermediate. nih.govmdpi.com Subsequent deprotection of the amino group and in situ cyclization under acidic conditions affords the desired 3,4-dihydro-2H-pyrrole-2-carbonitrile. nih.govmdpi.com This intermediate can then be further functionalized.

To synthesize an analog of this compound, one could envision the Michael addition of aminoacetonitrile to an enone like oct-1-en-3-one. The resulting intermediate would then undergo cyclization.

Table 2: Synthesis of 3,4-Dihydro-2H-Pyrrole-2-carbonitriles via Michael Addition and Cyclization

EnoneProductYield (%)Reference
Chalcone3,5-Diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileHigh nih.govmdpi.com
4-Methylchalcone5-(4-Methylphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileHigh nih.govmdpi.com
1-Phenyl-2-buten-1-one3-Methyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileGood researchgate.net

Application of Organic Azides in Pyrrole Synthesis

Organic azides serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles, including pyrroles and their dihydro derivatives. nih.gov One approach involves the transition metal-catalyzed reaction of dienyl azides to form 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. organic-chemistry.org Catalysts such as zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4) have been shown to be effective for this transformation at room temperature. organic-chemistry.org

Another strategy involves the intramolecular C-H bond amination of aliphatic azides, which can be catalyzed by nickel complexes to yield N-heterocyclic products. nih.gov This method allows for the formation of the pyrrolidine ring, which could then be oxidized to the desired 3,4-dihydro-2H-pyrrole.

Metal-Catalyzed Methodologies for Pyrrole Scaffold Formation

Transition metal catalysis plays a crucial role in the synthesis of pyrroline ring systems. nih.gov A variety of metals, including nickel, rhodium, palladium, and zinc, have been employed to catalyze the formation of the 3,4-dihydro-2H-pyrrole scaffold. nih.govorganic-chemistry.orgelsevierpure.com

A notable example is the nickel-catalyzed hydrogenative cyclization of nitro ketones, which provides a flexible route to a wide range of substituted 3,4-dihydro-2H-pyrroles in good to excellent yields. nih.govresearchgate.net This method is particularly attractive due to the use of an earth-abundant metal catalyst. nih.govresearchgate.net

Furthermore, rhodium and zinc catalysts are effective in the conversion of dienyl azides to pyrroles, which could be subsequently reduced to the desired 1-pyrrolines. organic-chemistry.org These metal-catalyzed reactions offer efficient and mild pathways for the construction of the pyrroline core. organic-chemistry.orgnih.gov

Table 3: Metal-Catalyzed Syntheses of Pyrrole and Dihydropyrrole Derivatives

Metal CatalystReaction TypeStarting MaterialsProduct TypeReference
NickelHydrogenative CyclizationKetone, Aldehyde, Nitroalkane3,4-Dihydro-2H-pyrroles nih.govresearchgate.net
RhodiumCyclizationDienyl Azides2,5-Disubstituted Pyrroles organic-chemistry.org
ZincCyclizationDienyl Azides2,5-Disubstituted Pyrroles organic-chemistry.org
PalladiumC-H Functionalization-Pyrroles, Indoles elsevierpure.com

Specific Synthetic Routes and Intermediate Compounds for this compound and Closely Related Structures

The synthesis of 2,5-disubstituted 3,4-dihydro-2H-pyrroles, also known as Δ¹-pyrrolines, such as this compound, is a focal point in heterocyclic chemistry due to the prevalence of this scaffold in natural products and biologically active compounds. nih.gov Methodologies for constructing this core structure are diverse, often focusing on the strategic introduction of substituents and the control of selectivity.

Approaches to Introduce Ethyl and Pentyl Moieties onto the Dihydro-2H-Pyrrole Scaffold

The introduction of specific alkyl groups, such as ethyl and pentyl, at the C2 and C5 positions of the dihydro-2H-pyrrole ring can be achieved through several synthetic strategies. These methods typically involve either the cyclization of a linear precursor already containing the required moieties or the functionalization of a pre-existing heterocyclic scaffold.

One direct approach involves the cyclocondensation of γ-amino ketones or their precursors . A notable method is the reaction of an amino alcohol with a ketone. For instance, the synthesis of 2,5-disubstituted pyrroles has been achieved through the dehydrogenative condensation of 1,2-amino alcohols and secondary alcohols, facilitated by a heterogeneous platinum catalyst. rsc.org A similar cyclization strategy can be envisioned for dihydro-2H-pyrroles.

A highly versatile and modular approach is the synthesis and subsequent cyclization of γ-nitro ketones . nih.govresearchgate.net These intermediates can be assembled through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane, which allows for flexible introduction of various substitution patterns. nih.govresearchgate.net For the specific synthesis of this compound, the pathway would involve the Michael addition of a nitroalkane (e.g., 1-nitropropane, as the ethyl group precursor) to an α,β-unsaturated ketone derived from an aldehyde (e.g., heptanal, as the pentyl group precursor). The resulting γ-nitro ketone is then subjected to a reductive cyclization, typically via catalytic hydrogenation, to yield the target dihydro-2H-pyrrole. nih.govresearchgate.net The key to this method is the ability of the catalyst, such as nanostructured nickel, to efficiently hydrogenate the aliphatic nitro group while tolerating the ketone functionality, which then participates in the ring-closing condensation. nih.gov

Another strategy involves the formal [3+2] cycloaddition of 2H-azirines with enones . This method, which can be promoted by visible light under continuous flow conditions, provides a rapid route to trisubstituted Δ¹-pyrrolines. nih.gov By selecting an enone and a 2H-azirine bearing the appropriate pentyl and ethyl substituents, this cycloaddition could be adapted to form the desired scaffold.

The table below summarizes potential linear precursors and the corresponding synthetic strategies for introducing the specified alkyl groups.

Precursor TypeReactants for 5-Ethyl-2-pentyl derivativeSynthetic StrategyKey Intermediates
γ-Nitro KetoneHeptanal, Acetone, 1-NitropropaneMichael Addition & Aldol Condensation4-Nitro-2-nonanone
Catalytic Hydrogenative Cyclizationγ-Amino Ketone
Amino Alcohol & Ketone2-Aminoheptanol, 3-PentanoneDehydrogenative CyclocondensationIminium ion
2H-Azirine & Enone2-Ethyl-3-propyl-2H-azirine, 1-Octen-3-onePhotocatalyzed [3+2] CycloadditionDiradical species

Diastereoselective and Regioselective Considerations in Dihydro-2H-Pyrrole Synthesis

Regio- and diastereocontrol are critical for the synthesis of complex, substituted pyrroline and pyrrolidine structures. rsc.orgnih.gov While this compound itself does not possess stereocenters in its most stable imine form, the stereochemistry of its precursors can be crucial, and related saturated analogs (pyrrolidines) frequently require precise stereochemical control. psu.edunih.gov

Regioselectivity , the control over the placement of the ethyl and pentyl groups at the C5 and C2 positions respectively, is often intrinsically determined by the chosen synthetic route.

In the γ-nitro ketone approach , the regiochemistry is explicitly defined by the starting components. The aldehyde (heptanal) dictates the substituent at the future C2 position (pentyl), while the components forming the enone and the nitroalkane determine the substituent at the C5 position (ethyl). nih.gov

Similarly, in the dehydrogenative condensation of amino alcohols and secondary alcohols , the amino alcohol provides the C2 substituent, and the ketone provides the C5 substituent. rsc.org

Diastereoselectivity becomes a primary concern when chiral centers are present in the precursors or created during the synthesis of analogs. Methodologies developed for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines offer significant insights. rsc.orgresearchgate.net

Substrate Control: A common strategy involves using chiral starting materials, such as pyroglutamic acid. By converting the lactam carbonyl into an enamine and subsequently reducing it, 2,5-disubstituted pyrrolidines can be formed. The stereochemical outcome of the reduction is highly dependent on the nitrogen protecting group and the reaction conditions, allowing for selective access to either cis or trans diastereomers. nih.govrsc.org

Reagent Control: In multicomponent reactions, Lewis acids like titanium tetrachloride (TiCl₄) can catalyze couplings with excellent diastereoselectivity. nih.gov For example, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous asymmetric centers in a single step, yielding highly functionalized pyrrolidines as single diastereomers. nih.gov

These principles of stereocontrol can be applied to the synthesis of dihydro-2H-pyrrole precursors to generate specific diastereomers where applicable.

Optimization of Reaction Conditions for Yield and Purity of this compound Precursors

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product by enhancing reaction rates and minimizing side reactions. beilstein-journals.org Key parameters include the choice of catalyst, solvent, temperature, pressure, and reaction time. scielo.br

For the nickel-catalyzed hydrogenative cyclization of γ-nitro ketones , a systematic optimization has been shown to dramatically improve product yields. nih.govresearchgate.net A study identified a nanostructured nickel-on-silica (Ni/SiO₂) catalyst as highly active and selective. nih.gov The optimization process for a model reaction is detailed below.

ParameterVariationOutcome (Yield %)Optimal Condition
Catalyst Loading 1 mol% Ni75%4 mol% Ni
2 mol% Ni88%
3 mol% Ni91%
4 mol% Ni96%
Temperature 100 °C91%120 °C
110 °C93%
120 °C96%
H₂ Pressure 10 bar85%20 bar
20 bar96%
30 bar95%
Solvent Toluene25%Acetonitrile (B52724)
THF55%
Dioxane61%
Acetonitrile71% (initially), 96% (fully optimized)

Data adapted from studies on the synthesis of 3,4-dihydro-2H-pyrroles via hydrogenative cyclization. nih.gov

The optimal conditions were determined to be 4 mol% Ni catalyst at 120 °C and 20 bar of H₂ in acetonitrile, leading to a product yield of 96%. nih.gov

In other cyclization reactions, such as those used to form pyrrole rings, the choice of catalyst and solvent is also paramount. For the heterocyclization of ketones with monoethanolamine, alkali metal hydroxides were found to be effective catalysts, with their activity increasing in the order LiOH < NaOH < KOH < CsOH. e3s-conferences.org The reaction temperature is also critical, with optimal synthesis often occurring between 90-140°C. e3s-conferences.org Furthermore, switching to "greener" solvents like acetonitrile and reducing reaction times from over 20 hours to just 4 hours has been shown to maintain high conversion and selectivity in related oxidative coupling reactions. scielo.br

Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2 Pentyl 3,4 Dihydro 2h Pyrrole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide a complete picture of the atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

A ¹H NMR spectrum of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, protons closer to the nitrogen atom and the C=N double bond would likely appear at a lower field (higher ppm value). Spin-spin coupling between adjacent protons would result in signal splitting, providing crucial information about the connectivity of the carbon skeleton. Without experimental data, a table of expected chemical shifts and coupling constants cannot be accurately generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environment. The carbon atom of the imine group (C=N) would be expected to have the largest chemical shift. The signals for the carbons in the ethyl and pentyl groups would appear in the aliphatic region of the spectrum. A data table detailing the specific chemical shifts for each of the 11 carbon atoms is contingent on experimental measurement.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other, confirming the sequence of protons in the pyrroline (B1223166) ring and the alkyl side chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the ethyl and pentyl groups to the correct positions on the dihydro-pyrrole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

An IR spectrum provides information about the functional groups present in a molecule. For this compound, the most characteristic absorption band would be for the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine functional group, typically appearing in the range of 1690-1640 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹, and C-H bending vibrations. A precise data table of absorption frequencies would require an experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion would confirm the molecular weight of this compound (167.17 g/mol ). The fragmentation pattern would be expected to involve the cleavage of the alkyl side chains. Common fragmentation pathways would likely include the loss of an ethyl radical (M-29) or a butyl radical from the pentyl chain (M-57), leading to characteristic fragment ions. A detailed analysis and a table of significant fragments and their relative abundances are dependent on experimental results.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is a powerful technique for determining the elemental composition of a compound and its fragments by measuring mass-to-charge ratios with high accuracy. For this compound (C₁₁H₂₁N), HR-EI-MS would be expected to yield a molecular ion peak (M⁺) and a series of characteristic fragment ions.

The fragmentation of 2,5-dialkyl-3,4-dihydro-2H-pyrroles under electron impact is typically dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process is favored because it leads to the formation of stable carbocations. libretexts.org For the title compound, the primary fragmentation pathways would involve the loss of the ethyl and pentyl substituents.

The molecular ion is energetically unstable and can break apart into smaller pieces. libretexts.org The most significant fragmentation would be the cleavage of the C-C bond alpha to the ring nitrogen, leading to the loss of the larger alkyl group (pentyl) to form a more stable secondary carbocation. A less prominent, but still significant, fragmentation would be the loss of the ethyl group. Further fragmentation of the pyrroline ring itself can also occur, though these fragments are generally of lower intensity.

The expected HR-EI-MS data is summarized in the table below.

IonFormulaCalculated m/zFragmentation PathwayRelative Abundance
[M]⁺[C₁₁H₂₁N]⁺167.1674Molecular IonModerate
[M-C₂H₅]⁺[C₉H₁₆N]⁺138.1283Loss of ethyl radicalModerate
[M-C₅H₁₁]⁺[C₆H₁₀N]⁺96.0813Loss of pentyl radicalHigh (Base Peak)
[C₄H₈N]⁺[C₄H₈N]⁺70.0657Ring fragmentationLow
[C₅H₁₁]⁺[C₅H₁₁]⁺71.0861Pentyl cationModerate
[C₂H₅]⁺[C₂H₅]⁺29.0391Ethyl cationLow

This interactive table provides the predicted high-resolution mass spectrometry data for the title compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying individual components within a mixture. researchgate.net The identification of this compound would be based on its retention time in the gas chromatograph and its mass spectrum.

The retention time of a compound is dependent on various factors including the column's stationary phase, temperature program, and carrier gas flow rate. shimadzu.com To standardize results across different systems, retention indices (RI) are often used. mdpi.com The retention index relates the retention time of the analyte to the retention times of n-alkane standards. phytochemia.com

For this compound, the retention index would be influenced by its boiling point and its interaction with the stationary phase. On a standard non-polar column (like one with a 5%-phenyl-polymethylsiloxane stationary phase), elution is primarily based on boiling point. Given its molecular weight and structure, it would have a moderate retention time. On a polar column (such as one with a polyethylene (B3416737) glycol-based stationary phase), the polar imine functional group would interact more strongly with the stationary phase, leading to a longer retention time and a higher retention index compared to a non-polar column. nih.gov The mass spectrum obtained from the MS detector would then be used to confirm the identity by matching it against a spectral library or by interpreting the fragmentation pattern as described in the HR-EI-MS section.

The table below presents the expected retention indices for this compound on different types of GC columns.

Column TypeStationary PhaseExpected Retention IndexRationale
Standard Non-Polar5%-Phenyl-polymethylsiloxane (e.g., DB-5)1250 - 1350Elution primarily based on boiling point and molecular size.
Standard PolarPolyethylene Glycol (e.g., DB-WAX)1500 - 1600Increased retention due to dipole-dipole interactions between the imine and the polar stationary phase.

This interactive table outlines the predicted gas chromatography retention indices for the title compound on different column types.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

The 3,4-dihydro-2H-pyrrole ring is not planar due to the presence of two sp³-hybridized carbon atoms (C3 and C4). It is expected to adopt a puckered conformation, most likely an envelope or a twist (half-chair) form, to minimize steric strain. The analysis would determine which of these conformations is present in the solid state and would quantify the degree of puckering.

Furthermore, if the compound is synthesized as a single enantiomer and crystallizes in a chiral space group, X-ray diffraction can be used to determine its absolute stereochemistry. The technique would allow for the unambiguous assignment of the (R) or (S) configuration at the chiral centers (C2 and C5).

The table below lists the expected or typical bond lengths and angles for the 3,4-dihydro-2H-pyrrole ring system based on data from similar heterocyclic structures.

ParameterAtom(s) InvolvedExpected Value
Bond LengthN1=C2~1.28 Å
Bond LengthC2-C3~1.51 Å
Bond LengthC3-C4~1.54 Å
Bond LengthC4-C5~1.52 Å
Bond LengthC5-N1~1.47 Å
Bond AngleC5-N1-C2~110°
Bond AngleN1-C2-C3~115°
Bond AngleC2-C3-C4~104°
Bond AngleC3-C4-C5~105°
Bond AngleC4-C5-N1~103°

This interactive table provides typical bond lengths and angles for a 3,4-dihydro-2H-pyrrole ring, which would be confirmed by X-ray diffraction.

Computational and Theoretical Investigations of 5 Ethyl 2 Pentyl 3,4 Dihydro 2h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into the behavior of molecules at the electronic level. These methods are instrumental in understanding the structure, stability, and reactivity of compounds like 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole.

Studies on related dihydropyrrolo[3,2-b]pyrrole systems have utilized quantum-chemical calculations to understand their electronic structure. nih.gov Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

For a molecule like this compound, DFT calculations would likely reveal the localization of the HOMO primarily on the electron-rich imine nitrogen and adjacent carbons, while the LUMO would be distributed over the π* orbital of the C=N bond. The ethyl and pentyl substituents would influence the electronic structure through inductive effects, subtly modifying the orbital energies and, consequently, the molecule's reactivity profile. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic character of the imine nitrogen.

Table 1: Representative Electronic Properties of a Dihydropyrrole Analogue Calculated by DFT (Note: This is a hypothetical table based on typical values for similar heterocyclic compounds)

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy+1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. nih.gov For the synthesis of 3,4-dihydro-2H-pyrroles, which can be formed through processes like the hydrogenation and cyclization of nitro ketones, computational models can identify the transition states and any intermediate species involved. nih.gov

For the formation of this compound, a plausible synthetic route could be the cyclization of an amino ketone precursor. Computational modeling of this process would involve:

Locating the Transition State: Identifying the high-energy geometry that connects the reactant (amino ketone) to the product (dihydropyrrole).

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm it connects the intended reactant and product.

Frequency Calculations: To characterize the stationary points as minima (reactants, products) or first-order saddle points (transition states) and to calculate zero-point vibrational energies for more accurate energy profiles.

These studies can reveal the intimate details of the cyclization and dehydration steps, providing insights that are valuable for optimizing reaction conditions. rsc.org

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. escholarship.orgresearchgate.netresearchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with a suitable DFT functional and basis set, it is possible to calculate the isotropic shielding constants for each nucleus. nih.gov These calculated values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Studies on protonated alkylpyrroles have shown that while DFT can provide good accuracy, correlated wave function methods like Møller-Plesset perturbation theory (MP2) can lead to almost perfect agreement with experimental data for ¹³C shifts. ruc.dk

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for a Protonated Alkylpyrrole Analogue (Data adapted from a study on related alkylpyrroles, illustrating typical accuracy) ruc.dk

NucleusCalculated Shielding (σ_calc)Experimental Shift (δ_exp)
C268.9129.2
C381.1114.9
C482.5112.9
C569.8128.0
H224.17.5
H325.36.2
H425.26.3
H524.07.6

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. nih.gov These predictions are instrumental in assigning the bands observed in experimental spectra. For the pyrrole (B145914) molecule, DFT calculations have been shown to provide results in very good agreement with observed frequencies. researchgate.net For this compound, such calculations would help assign characteristic vibrations, such as the C=N stretch of the imine group, the C-H stretches of the alkyl chains and the pyrroline (B1223166) ring, and various bending and rocking modes. nist.govnist.gov

Table 3: Selected Calculated Vibrational Frequencies for Pyrrole (as an analogue) (Data adapted from a DFT study on pyrrole, illustrating typical vibrational modes) researchgate.net

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)
N-H stretchA₁3531
C-H stretchA₁3145
C-H stretchB₂3130
Ring stretchA₁1478
C-H in-plane bendA₁1350
C-H in-plane bendB₂1075
N-H out-of-plane bendB₁570

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov For a molecule with flexible alkyl chains like this compound, MD simulations are essential for understanding its conformational landscape.

An MD simulation involves solving Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field. This allows for the simulation of molecular motion at an atomistic level over timescales from picoseconds to microseconds.

For this compound, an MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water to mimic solution conditions.

Equilibration: Allowing the system to relax to the desired temperature and pressure.

Production Run: Running the simulation for an extended period to sample a wide range of molecular conformations.

Analysis of the resulting trajectory can reveal the preferred conformations of the ethyl and pentyl side chains, the puckering of the dihydropyrrole ring, and the interactions with solvent molecules. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. Dynamic NMR studies, complemented by DFT calculations, on other substituted cyclic compounds have also proven effective in determining the kinetic parameters for bond rotations and conformational exchange. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govuran.uaresearchgate.net These models are fundamental in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.

For a class of compounds like substituted dihydropyrroles, a QSAR study would involve:

Data Set: Assembling a group of related molecules with experimentally measured biological activities (e.g., inhibitory concentrations against a specific enzyme).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic fields, hydrophobic fields).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For bioactive pyrrolidine (B122466) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.gov These models provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charge, or hydrophobic character is favorable or unfavorable for activity. Such a study on derivatives of this compound could guide modifications to the ethyl and pentyl groups or substitutions on the ring to enhance a desired biological effect.

Table 4: Conceptual Components of a QSAR Model for Dihydropyrrole Derivatives (Note: This is a hypothetical table illustrating the structure of a QSAR equation)

Biological Activity (log(1/IC₅₀))=c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + (c₃ * Descriptor₃)
Example Descriptors Coefficient (c) Interpretation
logP (Lipophilicity)+0.5Increased lipophilicity is correlated with higher activity.
Molecular Volume-0.2Increased steric bulk is detrimental to activity.
Dipole Moment+0.8A higher dipole moment enhances activity.

Chemical Reactivity and Derivatization of 5 Ethyl 2 Pentyl 3,4 Dihydro 2h Pyrrole

Reactivity of the Dihydro-2H-Pyrrole Ring System

The 3,4-dihydro-2H-pyrrole ring, also known as a 1-pyrroline, is characterized by an endocyclic carbon-nitrogen double bond (C=N), which is the primary site of its reactivity. This imine functionality, along with the adjacent saturated carbon atoms and the nitrogen heteroatom, provides multiple avenues for chemical transformations.

Transformations at the Nitrogen Heteroatom

The nitrogen atom in the 3,4-dihydro-2H-pyrrole ring possesses a lone pair of electrons, rendering it nucleophilic and basic. However, in its neutral state, direct reaction at the nitrogen is often preceded by reactions at the more reactive C=N bond. Functionalization at the nitrogen typically occurs after reduction of the imine to a pyrrolidine (B122466) or involves reactions where the nitrogen acts as a nucleophile in intramolecular processes.

Key transformations involving the nitrogen heteroatom include:

N-Alkylation and N-Acylation (Post-Reduction): Following the reduction of the imine bond to a secondary amine (pyrrolidine), the nitrogen can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions are fundamental in building more complex molecular architectures.

Salt Formation: As a base, the nitrogen atom can be protonated by acids to form the corresponding pyrrolinium salts.

TransformationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-X), BaseN-Alkylpyrrolidine
N-AcylationAcyl chloride (e.g., RCOCl), BaseN-Acylpyrrolidine
Salt FormationAcid (e.g., HCl)Pyrrolinium salt

Reactions at the Unsaturated and Saturated Carbon Centers of the Ring

The reactivity of the carbon framework of the dihydro-2H-pyrrole ring is centered around the electrophilic C5 carbon of the imine bond and the adjacent saturated C3 and C4 positions.

Reduction of the Imine Bond: The C=N bond is susceptible to reduction by various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd), to yield the corresponding 5-ethyl-2-pentylpyrrolidine. This transformation is a common strategy to access the saturated pyrrolidine core.

Addition of Nucleophiles: The electrophilic carbon of the imine can be attacked by organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi), leading to the formation of 2,5-disubstituted pyrrolidines with a new substituent at the C5 position.

Reactions at the α-Carbon (C2): The protons on the carbon atom alpha to the C=N bond (in the pentyl group) can be acidic and may be removed by a strong base to form an enamine-like intermediate. This intermediate can then react with electrophiles.

Oxidation: Strong oxidizing agents can lead to the cleavage of the ring or the formation of more complex oxidized products. For instance, oxidation of related polyarylpyrroles has been shown to result in dimerization and the formation of hydroxylated derivatives. researchgate.net

ReactionReagents and ConditionsKey Intermediate/Product
Imine ReductionNaBH₄ or H₂/Catalyst5-Ethyl-2-pentylpyrrolidine
Nucleophilic AdditionGrignard or Organolithium reagents2,5,5-Trisubstituted pyrrolidine
α-Deprotonation/AlkylationStrong base, then Electrophile (E+)α-Functionalized pyrrolidine
OxidationOxidizing agents (e.g., K₂Cr₂O₇)Dimeric or oxidized products

Cycloaddition Reactions Involving the Dihydro-2H-Pyrrole Moiety

The imine functionality of the 3,4-dihydro-2H-pyrrole system can participate in cycloaddition reactions, serving as a two-atom component. These reactions are valuable for the construction of more complex heterocyclic systems.

[3+2] Cycloaddition: 1-Pyrrolines can undergo formal [3+2] cycloaddition reactions with various dipolarophiles. For example, reactions with activated donor-acceptor cyclopropanes, promoted by a Lewis acid like SnCl₄, can yield highly diastereoselective 1-pyrrolines. acs.org Similarly, visible light-promoted formal [3+2] cycloadditions with 2H-azirines and enones provide a route to trisubstituted Δ¹-pyrrolines. acs.orgnih.gov

Diels-Alder Type Reactions: While pyrroles are known to act as dienes in Diels-Alder reactions, the reactivity of 3,4-dihydro-2H-pyrroles in this context is less common due to their reduced aromaticity. However, related systems like 3-acyl-3-pyrroline-2,5-diones have been shown to undergo Diels-Alder reactions with conjugated dienes. rsc.org

Nucleophilic and Electrophilic Substitution Reactions on the Ring

Direct nucleophilic or electrophilic substitution on the 3,4-dihydro-2H-pyrrole ring is not as common as addition reactions to the C=N bond. The reactivity is more analogous to that of imines and enamines rather than aromatic pyrroles.

Electrophilic Attack: Electrophilic attack is more likely to occur on the nitrogen atom or potentially at the C4 position if an enamine tautomer is formed under certain conditions. However, the imine form is generally more stable.

Nucleophilic Attack: As mentioned earlier, nucleophilic attack predominantly occurs at the electrophilic carbon of the imine bond. Nucleophilic substitution on the saturated carbons of the ring would require the presence of a leaving group, which is not present in the parent molecule.

Derivatization Strategies Involving the Ethyl and Pentyl Substituents

The ethyl and pentyl groups at positions 5 and 2, respectively, offer sites for further functionalization to create a library of analogs with potentially different biological or chemical properties. These modifications typically involve reactions that are characteristic of alkanes, but the proximity of the heterocyclic ring can influence reactivity, particularly at the carbons adjacent to the ring (the benzylic-like positions).

Functionalization of Alkyl Chains for Analog Synthesis

Strategies for modifying the alkyl side chains can be broadly categorized into oxidation and halogenation reactions, followed by subsequent transformations.

Oxidation of Alkyl Side Chains: The carbons of the alkyl chains adjacent to the ring are analogous to benzylic positions and are therefore more susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents could potentially oxidize these positions to ketones or carboxylic acids, although harsh conditions might also affect the dihydro-2H-pyrrole ring. More selective enzymatic or biomimetic oxidation methods could provide a milder approach.

Side-Chain Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), is a common method for introducing a halogen atom at the benzylic-like position of alkyl side chains on aromatic and heterocyclic systems. orgoreview.comyoutube.com This would preferentially occur at the methylene (B1212753) group of the ethyl chain and the methylene group of the pentyl chain adjacent to the ring. The resulting haloalkyl derivatives are versatile intermediates for further nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -NH₂).

Functionalization StrategyReagents and ConditionsPotential Product
Side-Chain OxidationKMnO₄ or CrO₃/H₂SO₄Ketone or Carboxylic acid at the α-carbon of the alkyl chain
Side-Chain HalogenationNBS, Radical Initiator (AIBN or light)α-Haloalkyl-substituted dihydro-2H-pyrrole
Nucleophilic Substitution (on haloalkyl derivative)Nucleophile (e.g., NaCN, NaOH, NH₃)α-Cyano, α-Hydroxy, or α-Aminoalkyl-substituted dihydro-2H-pyrrole

These derivatization strategies allow for the systematic modification of the 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole scaffold, enabling the exploration of structure-activity relationships for various applications.

Influence of Substituent Position on Reaction Pathways

The positions of the ethyl (C5) and pentyl (C2) groups on the 3,4-dihydro-2H-pyrrole ring play a critical role in directing the pathways of its chemical reactions. The imine moiety is the most reactive center, but the nature and location of substituents determine the regioselectivity and stereoselectivity of transformations.

The C2 and C5 positions are adjacent to the sp2-hybridized nitrogen and carbon atoms of the imine, respectively. The alkyl groups at these positions exert distinct electronic and steric influences. For instance, in reactions involving electrophilic attack at the nitrogen atom or nucleophilic attack at the C=N carbon, the size of the pentyl group at C2 can create significant steric hindrance, potentially favoring reactions at the less hindered nitrogen atom or influencing the trajectory of the attacking species.

Research on analogous 2,5-disubstituted pyrrolines demonstrates that these substituents are crucial in cycloaddition reactions. For example, in [3+2] cycloaddition reactions with nitrile oxides, the regioselectivity of the addition across the C=N bond is controlled by the electronic nature and steric bulk of the substituents at C2 and C5. This leads to the diastereoselective synthesis of complex heterocyclic systems like tetrahydropyrrolo[1,2-d]oxadiazoles. acs.org

Furthermore, the protons on the carbon atoms adjacent to the imine group (at C2 and C5) exhibit different acidities and steric environments, which is pivotal in metal-catalyzed C-H activation/annulation reactions. Rhodium-catalyzed reactions of 1-pyrrolines with alkynes to form pyrrolo[2,1-a]isoquinolinium salts show that the reaction proceeds via C–H functionalization. acs.org The specific substituent pattern dictates which C-H bond is activated, thereby controlling the structure of the resulting fused system.

The table below summarizes how substituent positions on the 3,4-dihydro-2H-pyrrole ring can influence different reaction types, based on studies of related compounds.

Reaction TypeInfluence of C2-Substituent (e.g., Pentyl)Influence of C5-Substituent (e.g., Ethyl)Potential Outcome for this compound
Nucleophilic Addition Steric hindrance at the imine carbon (C2).Electronic influence on the imine nitrogen.Directs the approach of nucleophiles.
[3+2] Cycloaddition Governs regioselectivity and stereoselectivity.Affects the electronic character of the C=N dipole.Formation of specific diastereomers of fused heterocyclic products.
C-H Activation/Annulation Directs which adjacent C-H bond is activated by the metal catalyst.Influences the stability of the metallacyclic intermediate.Regioselective formation of polycyclic aromatic systems.
Reaction with Electrophiles Steric shielding of the nitrogen lone pair.Minor electronic donating effect.Modulates the basicity and nucleophilicity of the nitrogen atom.

Formation of Fused and Spiro Heterocyclic Systems from 3,4-Dihydro-2H-Pyrrole Precursors

3,4-Dihydro-2H-pyrroles are valuable precursors for the synthesis of more complex molecular architectures, including fused and spiro heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional geometries and diverse biological activities. niscpr.res.inmdpi.com

Fused Heterocyclic Systems:

The synthesis of fused heterocycles often involves building a new ring onto the dihydropyrrole scaffold. A prominent strategy is the metal-catalyzed C–H functionalization followed by annulation. For example, rhodium-catalyzed reactions of 1-pyrrolines (3,4-dihydro-2H-pyrroles) with alkynes lead to the formation of pyrrolo[2,1-a]isoquinolinium salts through a tandem C–H functionalization and N-annulation process. acs.org This methodology provides a direct route to polycyclic nitrogen-containing compounds.

Another approach involves cycloaddition reactions. The imine functionality in the dihydropyrrole ring can act as a dipolarophile or be converted into a dipole, participating in reactions like the [3+2] cycloaddition with nitrile oxides to yield fused systems. acs.org Various synthetic strategies, including intramolecular hydroamination and multicomponent reactions, have also been employed to construct pyrrole (B145914) rings that are fused to other heterocyclic systems like coumarins. nih.gov

Spiro Heterocyclic Systems:

Spiro compounds contain two rings connected by a single common atom. The synthesis of spiro-3,4-dihydro-2H-pyrroles can be achieved through tandem nucleophilic cyclization reactions. niscpr.res.inrasayanjournal.co.in One reported method involves the reaction of a Michael adduct, derived from an α,β-unsaturated ketone and Meldrum's acid, which is converted to an oxime. niscpr.res.inrasayanjournal.co.in Subsequent treatment with p-toluenesulfonyl chloride in the presence of an organic base induces a tandem cyclization to form the spiro-dihydropyrrole system directly. niscpr.res.inrasayanjournal.co.in

These synthetic routes highlight the versatility of the 3,4-dihydro-2H-pyrrole core in constructing complex molecular frameworks. The specific substituents, such as the ethyl and pentyl groups in the target molecule, would be carried through these transformations, ultimately influencing the properties of the final fused or spirocyclic products.

The table below presents examples of synthetic strategies for forming fused and spiro systems from dihydropyrrole precursors.

System TypeSynthetic StrategyKey Intermediates/ReagentsReference
Fused Rhodium-Catalyzed C–H Functionalization/N-Annulation1-Pyrrolines, Alkynes, Rh(III) catalyst acs.org
Fused [3+2] Cycloaddition1-Pyrrolines, Nitrile Oxides acs.org
Fused Palladium-Catalyzed Intramolecular Hydroamination4-Acetylenic 3-aminocoumarins nih.gov
Spiro Tandem Nucleophilic CyclizationMichael adducts, Oximes, p-Toluenesulfonyl chloride niscpr.res.inrasayanjournal.co.in

Biological Activities and Mechanistic Studies of Dihydro 2h Pyrrole Derivatives

Broad Bioactivity Profiles of Pyrrole (B145914) and Dihydro-2H-Pyrrole Scaffolds

The five-membered, nitrogen-containing pyrroline (B1223166) ring is a key feature in many bioactive compounds derived from natural sources. researchgate.net Pyrrole derivatives have established pharmacological uses as antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.gov

Pyrrole derivatives exhibit significant potential as antimicrobial agents. nih.gov Naturally occurring pyrroles such as pyrrolnitrin and pyoluteorin are known for their antibiotic activity. eurekaselect.com Synthetic derivatives have also shown potent antibacterial and antifungal effects.

In one study, a series of novel pyrrole derivatives were synthesized and screened for activity against various pathogens. The compounds demonstrated notable efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. researchgate.net Certain synthesized compounds showed potency that was equal to or greater than the reference drugs, Ciprofloxacin and Clotrimazole. researchgate.net The inclusion of a 4-hydroxyphenyl ring was identified as a promising pharmacophoric feature for activity against C. albicans. researchgate.net Furthermore, natural pyrrolo-pyrimidine compounds have been recognized for their antimicrobial properties. nih.gov

The pyrrole scaffold is a cornerstone of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Examples include tolmetin and ketorolac, which function by blocking prostaglandin synthesis through the nonselective inhibition of cyclooxygenase enzymes, COX-1 and COX-2. nih.gov Other derivatives, such as etodolac, exhibit selective inhibition of COX-2, which is associated with a better gastric tolerance profile. nih.gov

Research into novel pyrrole derivatives has focused on developing agents with dual inhibitory action. Certain pyrrole-cinnamate hybrids have been developed as potential dual inhibitors of COX-2 and lipoxygenase (LOX), another key enzyme in the inflammatory cascade. nih.gov The inhibition of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), represents another mechanism by which these compounds exert their anti-inflammatory effects. mdpi.com A study on 1H-pyrrole-2,5-dione derivatives found that they significantly inhibited the proliferation of peripheral blood mononuclear cells and the production of these key cytokines. mdpi.com

Compound ClassMechanism of ActionExamples
Pyrrole NSAIDsNon-selective COX-1/COX-2 InhibitionTolmetin, Ketorolac nih.gov
Benzo[b]pyrrole NSAIDsSelective COX-2 InhibitionEtodolac nih.gov
Pyrrole–Cinnamate HybridsDual COX-2/LOX InhibitionNovel synthesized hybrids nih.gov
1H-pyrrole-2,5-dione derivativesInhibition of pro-inflammatory cytokines (IL-6, TNF-α)Novel synthesized derivatives mdpi.com

The metabolic cycle of L-proline is increasingly recognized as a critical pathway for cancer cell proliferation, survival, and metastasis. nih.govresearchgate.net A key intermediate in this pathway is 3,4-dihydro-2H-pyrrole-2-carboxylic acid. researchgate.netnih.govresearchgate.net This has made synthetic analogues of this dihydro-2H-pyrrole derivative a subject of interest for developing new antiproliferative agents. nih.gov

In vitro screening of synthesized derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids against various human cancer cell lines has demonstrated that some of these compounds possess promising antiproliferative activity. nih.govresearchgate.net Notably, some derivatives exhibited a high selectivity index, suggesting they may be more toxic to cancer cells than to normal cells. nih.govresearchgate.net

Another study on densely substituted 1,5-dihydro-2H-pyrrol-2-one derivatives also reported in vitro cytotoxicity against human tumor cell lines. researchgate.net Specific compounds showed notable activity against the A549 lung carcinoma cell line, with IC₅₀ values in the low micromolar range. researchgate.net

CompoundCell LineActivity (IC₅₀ µM)
Lactam derivative 16A549 (Lung Carcinoma)13.97 ± 1.05 researchgate.net
p-toluidine derived γ-lactam 18aA549 (Lung Carcinoma)3.27 ± 0.65 researchgate.net
p-toluidine derived γ-lactam 18bA549 (Lung Carcinoma)4.25 ± 0.65 researchgate.net

Derivatives of the dihydro-2H-pyrrole scaffold have also been investigated for their antioxidant properties. A study on 3-hydroxy-3-pyrroline-2-one derivatives, synthesized through three-component reactions, evaluated their ability to scavenge free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a particularly promising radical scavenger. rsc.org Its ability to scavenge hydroxyl radicals was found to be comparable to that of conventional antioxidants like melatonin and gallic acid. rsc.org

Further research into pyrrole-2,5-dione analogs also revealed significant antioxidant properties. researchgate.net The antioxidant activity of these compounds is often linked to their molecular structure, with features such as hydroxyl groups playing a key role. nih.gov For instance, in the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), the unstable enol structure and the hydroxyl group at the olefin position are critical for its antioxidant activity. nih.gov

Exploration of Potential Biological Targets and Pathways for 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole Analogs

While direct studies on this compound are limited, research into the broader class of pyrrole and dihydro-2H-pyrrole derivatives provides insight into potential biological targets and mechanisms of action for its analogs. A significant area of exploration is their ability to interact with and modulate the activity of key cellular enzymes.

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is linked to diseases such as cancer. elifesciences.org This makes them important targets for drug development. elifesciences.org The inhibition of protein kinase activity is a plausible mechanism of action for bioactive dihydro-2H-pyrrole derivatives.

The Protein Kinase N (PKN) family of enzymes, which regulates functions like cell migration, is a potential therapeutic target in oncology. nih.govnih.gov Detailed enzymatic characterization of PKN isoforms has shown they follow a sequential ordered Bi-Bi kinetic mechanism, where ATP binding occurs before the substrate binds. nih.gov Small molecule inhibitors can effectively target these kinases. nih.gov The identification of potent and selective PKN3 inhibitors from commercial libraries demonstrates that kinase enzymes can be targeted with high specificity. nih.gov

The development of small molecule inhibitors that bind to the ATP-binding site of a kinase is a common strategy to block its function. elifesciences.org Analogs of this compound could potentially be designed to act as such inhibitors, targeting the ATP-binding pocket of specific protein kinases and thereby modulating cellular signaling pathways involved in disease progression.

Hypothesized Interactions with Biological Macromolecules and Receptors

The therapeutic and biological effects of chemical compounds are often predicated on their interactions with biological macromolecules. For the broader class of dihydro-2H-pyrrole and pyrrole derivatives, research suggests several potential modes of interaction that may underpin their observed biological activities, such as anti-inflammatory and antiproliferative effects.

One of the primary hypothesized interactions is with enzymes. Certain pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory properties of some nonsteroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core, such as tolmetin and ketorolac, are attributed to their ability to block prostaglandin synthesis through the inhibition of COX-1 and COX-2. nih.gov Fused pyrrole derivatives have also shown promising activity as selective COX-2 inhibitors. nih.gov Molecular docking studies of some pyrrolopyridine derivatives have predicted binding to the active site of the COX-2 enzyme. nih.gov

Furthermore, the pyrrole scaffold is a component of various kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of cancer. The ability of certain pyrrole-containing compounds to inhibit specific kinases is a key mechanism behind their antiproliferative effects.

Beyond direct enzyme inhibition, it is hypothesized that dihydro-2H-pyrrole derivatives may interact with other biological receptors and macromolecules. Depending on their specific substitutions, these compounds could potentially interact with nuclear receptors, ion channels, or G-protein coupled receptors, thereby modulating various cellular pathways. However, specific interactions for the 2,5-dialkyl substituted 3,4-dihydro-2H-pyrrole subclass remain an area for further investigation.

Proposed Mechanisms of Cellular Impact in Research Models

The observed biological activities of dihydro-2H-pyrrole derivatives in research models, particularly their antiproliferative effects, are proposed to stem from several cellular mechanisms.

A significant body of research focuses on the cytotoxic effects of these compounds on cancer cell lines. Studies on various 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have demonstrated their ability to inhibit the proliferation of multiple human cancer cell lines. mdpi.comnih.govresearchgate.net The proposed mechanism for this antiproliferative activity is linked to the crucial role of L-proline metabolism in cancer cell survival and proliferation. mdpi.comnih.govresearchgate.net A key intermediate in this metabolic pathway is 3,4-dihydro-2H-pyrrole-2-carboxylic acid. mdpi.comnih.govresearchgate.net It is hypothesized that synthetic analogues of this intermediate could interfere with proline metabolism, thereby hindering cancer cell growth.

The induction of apoptosis, or programmed cell death, is another proposed mechanism of cellular impact. By triggering apoptotic pathways, these compounds can lead to the selective elimination of cancer cells. While the precise signaling cascades are still under investigation, it is a common mechanism for many anticancer agents.

In the context of inflammation, the proposed cellular impact is the downregulation of pro-inflammatory mediators. By inhibiting enzymes like COX, as mentioned previously, pyrrole derivatives can reduce the production of prostaglandins, which are key players in the inflammatory response. nih.gov Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α. nih.gov

It is important to reiterate that these proposed mechanisms are based on studies of various derivatives of the dihydro-2H-pyrrole and broader pyrrole families. The specific cellular impact of "this compound" has not been experimentally determined.

Research Findings on Related Dihydro-2H-Pyrrole Derivatives

Compound ClassObserved Biological ActivityResearch ModelProposed Mechanism of Action
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivativesAntiproliferativeHuman cancer cell linesInterference with L-proline metabolism
Pyrrolopyridine derivativesAnti-inflammatoryIn vitro and in vivo modelsInhibition of COX-2 enzyme
Fused Pyrrole derivativesInhibition of pro-inflammatory cytokinesIn vitro modelsInhibition of TNF-α production

Analytical Techniques for Detection and Quantification of 5 Ethyl 2 Pentyl 3,4 Dihydro 2h Pyrrole

Chromatographic Methods for Separation and Identification

Chromatography, coupled with mass spectrometry, provides the necessary selectivity and sensitivity for the unambiguous identification and quantification of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.

In a typical GC-MS analysis, the sample extract is injected into the GC system, where it is vaporized. The volatile analytes are then carried by an inert gas through a capillary column. The separation of this compound from other matrix components is achieved based on its boiling point and affinity for the column's stationary phase. A nonpolar column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often effective for the separation of alkyl-substituted heterocyclic compounds. nih.gov

Following separation, the compound elutes from the column and enters the mass spectrometer. In the ion source, it is typically subjected to electron ionization (EI), which generates a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), allowing for definitive identification by comparing the obtained spectrum with reference spectra or through structural interpretation. For enhanced selectivity and sensitivity in complex matrices, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte.

Parameter Typical Value/Condition
GC Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 - 300 °C
Oven Program Initial 50 °C (1 min), ramp at 10 °C/min to 320 °C (hold 2 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-500
Transfer Line Temp 280 °C

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

For instances where the compound exhibits limited volatility or thermal instability, or to provide a confirmatory analytical approach, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a powerful alternative.

In LC-MS analysis, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to promote ionization. scirp.orgnih.gov

The eluent from the LC column is directed into the mass spectrometer's ion source, where electrospray ionization (ESI) is commonly used for polar and semi-polar compounds like heterocyclic amines. ESI generates protonated molecules ([M+H]+) of the analyte with minimal fragmentation. For quantification and confirmation, tandem mass spectrometry (MS/MS) is employed. In this mode, the precursor ion ([M+H]+) of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise, enabling very low detection limits. researchgate.net

Parameter Typical Value/Condition
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+
Product Ions Specific fragments of the parent molecule

Sampling and Sample Preparation Methodologies for Pyrrole (B145914) Analytes

The goal of sample preparation is to extract this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis.

For GC-MS analysis of volatile analytes like the target pyrrole, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free technique. In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After an equilibration period, the fiber is withdrawn and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column. slideshare.net The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is critical for efficient extraction.

For LC-MS analysis, or when the analyte is present in a liquid matrix, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are commonly employed. orientjchem.org LLE uses two immiscible solvents (e.g., an aqueous sample and an organic solvent) to separate the analyte based on its differential solubility. SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from a liquid sample passed through it. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. Cation-exchange SPE can be particularly effective for basic compounds like amines. orientjchem.org

Quantitative Methodologies and Validation in Research Contexts

To ensure the reliability of analytical data, the chosen method must be properly validated. Quantitative analysis is typically performed using an external calibration curve, where the response of the instrument is plotted against known concentrations of a pure analytical standard of this compound.

Method validation involves assessing several key performance characteristics to demonstrate that the method is suitable for its intended purpose. researchgate.netnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a calibration curve with a correlation coefficient (r²) close to 1.0.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. d-nb.info

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.

The following table presents plausible validation parameters for the quantification of this compound based on methods for similar heterocyclic amines.

Parameter GC-MS (HS-SPME) LC-MS/MS (SPE)
Linear Range 0.1 - 100 ng/mL0.05 - 50 ng/mL
Correlation Coeff. (r²) > 0.995> 0.997
LOD 0.03 ng/mL0.01 ng/mL
LOQ 0.1 ng/mL0.05 ng/mL
Accuracy (Recovery) 90 - 110%92 - 108%
Precision (RSD) < 15%< 10%

Environmental Distribution, Fate, and Transformation of Pyrrole Containing Compounds

Degradation Pathways in Environmental Systems

The environmental persistence of pyrrole-containing compounds is largely determined by their susceptibility to various degradation processes, including photodegradation and hydrolysis.

Photodegradation:

Photodegradation is a significant pathway for the breakdown of many organic compounds in the environment, particularly in aquatic systems. researchgate.net For pyrrole-containing compounds, both direct and indirect photodegradation mechanisms are important. acs.orgmcneill-group.orgethz.ch

Direct Photodegradation: This process involves the direct absorption of sunlight by the compound, leading to its chemical transformation.

Indirect Photodegradation: This occurs when other substances in the environment, known as photosensitizers (like dissolved organic matter), absorb sunlight and then transfer that energy to the pyrrole (B145914) compound, causing it to degrade. acs.orgmcneill-group.orgethz.ch

Research on the pesticide fludioxonil, which contains a pyrrole moiety, has shown that indirect photodegradation can be a key factor in its environmental fate. acs.org Studies have demonstrated that pyrrole moieties can react with singlet oxygen and triplet states of dissolved organic matter, leading to their degradation. acs.orgmcneill-group.orgethz.ch The presence and nature of substituent groups on the pyrrole ring can significantly impact the rate of these reactions. acs.org For instance, the photodegradation of certain pyrrolizidine (B1209537) alkaloids is enhanced by UV radiation. nih.gov

Hydrolysis:

The stability of pyrrole-containing compounds can also be influenced by pH. For example, some pyrrolizidine alkaloids are stable in neutral and acidic solutions but can degrade significantly in alkaline conditions. nih.gov

Table 1: Factors Influencing the Degradation of Pyrrole-Containing Compounds

Factor Description Potential Impact on 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole
Sunlight (UV Radiation) Can lead to direct and indirect photodegradation in aquatic environments. acs.orgnih.gov Likely to undergo photodegradation, with the rate influenced by water clarity and the presence of dissolved organic matter.
pH Can affect the stability of the compound through hydrolysis. nih.gov May be more susceptible to degradation in alkaline waters or soils.
Substituents The ethyl and pentyl groups on the pyrrole ring can influence reactivity. acs.org The specific alkyl groups will affect the rate of photodegradation and other transformation processes.

Biotransformation Studies of Pyrrole-Containing Compounds

Biotransformation, or the degradation of chemical compounds by living organisms, is a critical process in the environmental fate of many organic molecules. Bacteria, in particular, play a significant role in the breakdown of heterocyclic compounds.

Studies on heterocyclic amines, such as pyrrolidine (B122466) (a saturated pyrrole ring), have identified various bacterial strains capable of degrading these compounds under both aerobic and anaerobic conditions. nih.govresearchgate.net Genera like Thauera, Castellaniella, Rhizobium, and Paracoccus have been shown to utilize pyrrolidine as a source of carbon and energy. nih.govresearchgate.net The degradation pathways often involve enzymes such as pyrrolidine dehydrogenase. nih.govresearchgate.net

While direct studies on this compound are lacking, it is plausible that microorganisms in soil and water could degrade this compound. The alkyl substituents may influence the rate and pathway of biotransformation. Some bacteria are known to produce pyrrole derivatives, indicating the existence of metabolic pathways for these types of compounds. researchgate.netmdpi.com

Table 2: Microbial Genera Involved in the Degradation of Related Heterocyclic Amines

Microbial Genus Condition Degraded Compound Reference
Thauera Aerobic & Anaerobic (denitrifying) Pyrrolidine, Piperidine nih.govresearchgate.net
Castellaniella Aerobic & Anaerobic (denitrifying) Pyrrolidine, Piperidine nih.govresearchgate.net
Rhizobium Aerobic & Anaerobic (denitrifying) Pyrrolidine, Piperidine nih.govresearchgate.net
Paracoccus Aerobic & Anaerobic (denitrifying) Pyrrolidine, Piperidine nih.govresearchgate.net

Detection in Environmental Samples and Monitoring Approaches

The detection and monitoring of trace levels of organic compounds in environmental matrices like soil and water require sensitive analytical techniques. For pyrrole-containing compounds, chromatographic methods coupled with mass spectrometry are commonly employed.

A validated method for quantifying pyrrolizidine alkaloids in soil and water utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of these compounds at low concentrations. nih.gov Sample preparation for such analyses often involves solid-phase extraction to concentrate the analytes and remove interfering substances from the matrix. nih.govresearchgate.net

For the detection of volatile compounds in environmental or food samples, headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS) is a common approach. For instance, the volatile pyrroline (B1223166) compound 2-acetyl-1-pyrroline, a key aroma component in fragrant rice, is quantified using headspace solid-phase microextraction (SPME) followed by GC-MS. mdpi.com Given the likely volatile nature of this compound, similar GC-based methods would be suitable for its detection in environmental samples.

Table 3: Analytical Techniques for the Detection of Pyrrole-Containing Compounds

Technique Abbreviation Typical Application Reference
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry UPLC-MS/MS Quantification of non-volatile pyrrolizidine alkaloids in soil and water. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry GC-MS Detection and quantification of volatile organic compounds. mdpi.com
Solid-Phase Microextraction SPME A sample preparation technique for concentrating volatile and semi-volatile compounds prior to GC analysis. mdpi.com

Applications and Future Research Directions

Role as Synthetic Intermediates in Fine Chemical Synthesis

Substituted 3,4-dihydro-2H-pyrroles are valuable intermediates in organic synthesis, primarily serving as precursors to more complex heterocyclic compounds. Their utility stems from the reactive imine functionality and the potential for various transformations of the pyrroline (B1223166) ring. These structures are key building blocks in the synthesis of a range of nitrogen-containing molecules, including alkaloids and pharmacologically active compounds.

The general synthetic utility of the dihydropyrrole scaffold suggests that 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole could be a precursor to various substituted pyrrolidines and other saturated heterocycles through reduction of the imine bond. Furthermore, the presence of alkyl substituents at the 2 and 5 positions offers sites for further functionalization, potentially leading to the synthesis of novel chemical entities with specific steric and electronic properties.

Table 1: Potential Synthetic Transformations of this compound

TransformationReagents and ConditionsPotential Product Class
ReductionSodium borohydride (B1222165) (NaBH4), Hydrogenation (e.g., H2/Pd)Substituted Pyrrolidines
N-Alkylation/AcylationAlkyl halides, Acyl chloridesN-Functionalized Pyrrolines
Cycloaddition ReactionsDienes, DipolarophilesFused Heterocyclic Systems

Potential in Material Science Applications, including Conductive Polymers and Ligands in Coordination Chemistry

The pyrrole (B145914) ring is a fundamental component of many conductive polymers, with polypyrrole (PPy) being a prominent example due to its good environmental stability and conductivity. wikipedia.org While the polymerization of pyrrole itself is well-established, the incorporation of substituted pyrroles can modulate the properties of the resulting polymers. nih.govmdpi.com

The alkyl groups in this compound could, in principle, enhance the solubility of a corresponding polypyrrole derivative in organic solvents, a common challenge in the processing of conductive polymers. nih.gov However, the saturated portion of the dihydropyrrole ring would disrupt the conjugation necessary for conductivity along the polymer backbone. Therefore, it would likely require aromatization to the corresponding pyrrole before or during polymerization to be a viable monomer for conductive polymer synthesis.

In the realm of coordination chemistry, nitrogen-containing heterocycles are ubiquitous ligands. The imine nitrogen in this compound possesses a lone pair of electrons that can coordinate to metal centers. While simple pyrrolines are not as extensively studied as ligands compared to aromatic counterparts like pyridine (B92270) or bipyridine, the field of coordination chemistry is continually exploring novel ligand scaffolds to tune the electronic and steric properties of metal complexes. The specific substitution pattern of this compound could offer unique steric bulk, influencing the coordination geometry and reactivity of resulting metal complexes.

Emerging Research Areas for Substituted Dihydro-2H-Pyrroles

Research into substituted dihydro-2H-pyrroles is an active and evolving field. Modern synthetic methods are continually being developed to provide access to a wider variety of these heterocyclic structures with diverse substitution patterns. nih.gov These advancements are crucial for enabling the exploration of their properties and potential applications.

Emerging areas of interest for this class of compounds include:

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral substituted dihydropyrroles is a significant focus. Chiral pyrrolines and their derivatives are valuable in medicinal chemistry and as chiral ligands in catalysis.

Bioisosteric Replacements: In drug discovery, substituted pyrroline rings can act as bioisosteres for other chemical groups, potentially improving the pharmacokinetic or pharmacodynamic properties of a drug candidate.

Novel Reaction Methodologies: The unique reactivity of the dihydropyrrole ring continues to be exploited in the development of new chemical transformations, leading to the construction of complex molecular architectures.

Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the academic research of this compound is the current lack of specific, published data on its synthesis, properties, and applications. This information gap presents a significant hurdle for researchers looking to build upon existing knowledge.

However, this challenge also presents a considerable opportunity. The field is open for foundational research to be conducted on this specific compound. Key areas for investigation include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is the first critical step.

Characterization of Physicochemical Properties: A thorough investigation of its spectral, physical, and chemical properties would provide essential data for future studies.

Exploration of Reactivity: A systematic study of its reactivity in various chemical transformations would uncover its potential as a synthetic intermediate.

Investigation of Biological Activity: Screening this compound and its derivatives for biological activity could lead to the discovery of new therapeutic agents.

Polymerization Studies: Investigating its potential as a monomer, possibly after aromatization, for the synthesis of novel conductive polymers with tailored properties.

Coordination Chemistry Studies: Exploring its behavior as a ligand with various metal ions could lead to the development of new catalysts or functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.